Cas no 24928-15-2 (5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
![5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- structure](https://fr.kuujia.com/scimg/cas/24928-15-2x500.png)
24928-15-2 structure
Nom du produit:5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Propriétés chimiques et physiques
Nom et identifiant
-
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahy...
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxym
- Phorbol 12,13-diacetate
- MFCD00036735
- 12-O-Acetylphorbol-13-acetate
- [acetoxy-dihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] acetate
- Phorbol 12,13-diacetate >99%
- Acetic acid (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9-acetoxy-4a,7b-dihydroxy-3-hydroxymethyl-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl ester
- CHEMBL116437
- SCHEMBL1537765
- 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,16-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-4a-beta,7b-alpha,9-beta,9a-alpha-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-alpha-tetramethyl-, 9,9a-diacetate, (+)
- 9,9a-Bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5H-cyclopropa(3,4)benz(1,2-e)azulen-5-one (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
- Phorbol 11,12-diacetate
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
- 4.b.-Phorbol 12,13-diacetate
- BDBM50080322
- 4-.beta.-Phorbol 12,13-diacetate
- Phorbol-12,13-diacetate
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- 24928-15-2
- DTXSID80947808
- [(1S, 2S, 6R, 10S, 11R, 13S, 14R, 15R)-13-acetyloxy-1, 6-dihydroxy-8-(hydroxymethyl)-4, 12, 12, 15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02, 6.011, 13]pentadeca-3, 8-dienyl] acetate
- Phorbol 10,11-diacetate
- Phorbol 12,13-diacetate, powder
- 4 beta-phorbol-12,13-diacetate
- ((1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo(8.5.0.02,6.011,13)pentadeca-3,8-dienyl) acetate
- OMHXSAMFEJVCPT-XQOWHXTBSA-N
- phorbol-10,11-diacetate
-
- Piscine à noyau: InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3
- La clé Inchi: OMHXSAMFEJVCPT-UHFFFAOYSA-N
- Sourire: OCC1CC2(C(C(=CC2C2(O)C(C3C(C)(C)C3(OC(=O)C)C(C2C)OC(=O)C)C=1)C)=O)O
Propriétés calculées
- Qualité précise: 448.21000
- Masse isotopique unique: 448.21
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 5
- Complexité: 963
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.3
- Charge de surface: 0
- Nombre d'tautomères: 3
- Surface topologique des pôles: 130
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.1793 (rough estimate)
- Point d'ébullition: 477.23°C (rough estimate)
- Point d'éclair: 195.4°C
- Indice de réfraction: 1.4480 (estimate)
- Solubilité: H2O: soluble
- Le PSA: 130.36000
- Le LogP: 1.07170
- Solubilité: Pas encore déterminé
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Informations de sécurité
- Numéro de transport des marchandises dangereuses:UN 2811 6.1/PG 3
- Wgk Allemagne:3
- Code de catégorie de danger: 26/27/28-36/37/38
- Instructions de sécurité: S26; S27; S36/37/39; S45
- Carte FOCA taille f:8-10
- RTECS:GZ0651000
-
Identification des marchandises dangereuses:
- Catégorie d'emballage:II
- Catégorie d'emballage:II
- Conditions de stockage:−20°C
- Niveau de danger:6.1(a)
- Groupe d'emballage:II
- Niveau de danger:6.1(a)
- Terminologie du risque:R26/27/28; R36/37/38
- Durée de la sécurité:6.1(a)
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03811-5mg |
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- |
24928-15-2 | 5mg |
¥3238.0 | 2021-09-03 |
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Littérature connexe
-
Kohei Tsuji,Takahiro Ishii,Takuya Kobayakawa,Nami Ohashi,Wataru Nomura,Hirokazu Tamamura Org. Biomol. Chem. 2021 19 8264
-
H. Santos,R. O. Martins,D. A. Soares,A. R. Chaves Anal. Methods 2020 12 894
Classification associée
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Tiglanes et ingénanes diterpènes
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles diterpènes Tiglanes et ingénanes diterpènes
24928-15-2 (5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-) Produits connexes
- 37558-17-1(Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester)
- 16561-29-8(Phorbol 12-myristate 13-acetate)
- 115905-51-6(Tetradecanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester)
- 37558-16-0(Phorbol 12,13-dibutyrate)
- 24928-17-4(Phorbol-12,13-didecanoate)
- 2227912-49-2((1R)-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol)
- 914347-32-3(1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid)
- 272438-12-7(1-Tert-Butyl 5-methyl indoline-1,5-dicarboxylate)
- 2172263-77-1(4-(1-hydroxy-3,3-dimethylcyclopentyl)oxane-4-carboxylic acid)
- 2172156-22-6(tert-butyl 3-(hydroxymethyl)-3-(3-hydroxyoxetan-3-yl)azetidine-1-carboxylate)
Fournisseurs recommandés
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif
